>1000-Fold Superior Anti-Proliferative Activity Relative to JQ1 and HJB-97 in Osteosarcoma Models
In direct head-to-head comparative assays across multiple osteosarcoma cell lines (MNNG/HOS, Saos-2, MG-63, and SJSA-1), BETd-260 demonstrated over 1000-fold greater anti-proliferative activity compared to the benchmark BET inhibitors HJB-97 and JQ1 [1]. This potency differential is attributed to the degradation mechanism of BETd-260, which completely depletes BET proteins rather than merely occupying their bromodomains, resulting in massive apoptosis induction within hours of treatment [1].
| Evidence Dimension | Anti-proliferative activity in osteosarcoma cell lines |
|---|---|
| Target Compound Data | Complete depletion of BET proteins and potent suppression of cell viability at sub-nanomolar to low nanomolar concentrations |
| Comparator Or Baseline | BET inhibitors HJB-97 and JQ1 (inhibitory mechanism only) |
| Quantified Difference | >1000-fold increased activity for BETd-260 over HJB-97 and JQ1 |
| Conditions | MNNG/HOS, Saos-2, MG-63, and SJSA-1 osteosarcoma cell lines |
Why This Matters
Researchers requiring maximal anti-proliferative efficacy in BET-dependent cancer models should select BETd-260 over traditional BET inhibitors due to its >1000-fold potency advantage and complete target elimination.
- [1] Shi C, Zhang H, Wang P, Wang K, Xu D, Wang H, Yin L, Zhang S, Zhang Y. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis. Cell Death Dis. 2019 Oct 25;10(11):815. View Source
